molecular formula C14H12Br2N4O2 B2572239 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 255730-99-5

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2572239
CAS No.: 255730-99-5
M. Wt: 428.084
InChI Key: FTGYHYHFELGSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with bromine and benzyl substituents. The 8-bromo and 7-(4-bromobenzyl) groups confer distinct electronic and steric properties, making it a candidate for targeting enzymes like phosphodiesterases (PDEs) and kinases . Its synthesis often involves alkylation or condensation reactions starting from 8-bromo-1,3-dimethylpurine-2,6-dione intermediates .

Properties

IUPAC Name

8-bromo-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGYHYHFELGSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethyluric acid and 4-bromobenzyl bromide.

    Bromination: The bromination of 1,3-dimethyluric acid is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization: The final step involves cyclization to form the purine ring, which can be achieved by heating the intermediate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening: The purine ring can undergo cyclization or ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts biological activity. The following analogs highlight key differences:

Compound Name 7-Substituent Key Functional Differences Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound 4-Bromobenzyl Enhanced lipophilicity; potential halogen bonding PDE4/7 inhibition, TRPA1 antagonism
8-Bromo-7-(3-chlorobenzyl) analog 3-Chlorobenzyl Reduced steric bulk; altered halogen interactions Not explicitly reported
7-(3-Methylbutyl) analog 3-Methylbutyl Increased hydrophobicity; flexible aliphatic chain CK2 inhibition (IC₅₀ = 8.5 µM)
7-(4-Methylbenzyl) analog 4-Methylbenzyl Electron-donating methyl group; reduced polarity Experimental phase (structural data)
AM237 (from ) 4-Chlorophenylmethyl Trifluoromethoxy-phenoxy group at 8-position TRPC5 channel activation

Key Observations :

  • Aliphatic vs. Aromatic Chains : The 3-methylbutyl substituent in ’s compound enhances CK2 inhibition, suggesting aliphatic chains may favor kinase binding over PDEs .

Substituent Variations at the 8-Position

The 8-position is critical for modulating electronic properties and steric interactions:

Compound Name 8-Substituent Key Functional Differences Biological Activity Reference
Target Compound Bromine Electron-withdrawing; stabilizes enolate intermediates PDE4/7 inhibition
8-Hydrazino derivative () Hydrazino group Conjugation with benzylidene; redox activity Structural studies only
GRMS-55 () Phenethylamino Amine group enhances solubility; π-π interactions PDE7 inhibition (in vivo efficacy)
Compound 36 () Butoxy group Alkoxy chain improves membrane permeability Anti-inflammatory (ED₅₀ = 10 mg/kg)

Key Observations :

  • Bromine vs. Alkoxy : The bromine atom in the target compound may hinder metabolic degradation compared to alkoxy groups, enhancing pharmacokinetic stability .

Phosphodiesterase (PDE) Inhibition

  • Target Compound : Exhibits dual PDE4/7 inhibition, reducing TNF-α production in vivo .
  • GRMS-55 : Shows selective PDE7 inhibition with anti-inflammatory effects comparable to lisofylline .
  • Compound 36 : Dual PDE4/7 inhibitor with superior antiallodynic activity in rodent models (ED₅₀ = 10 mg/kg) .

Kinase Inhibition

  • CK2 Inhibitors : The 7-(3-methylbutyl) analog (IC₅₀ = 8.5 µM) highlights the importance of aliphatic chains for kinase binding, whereas the target compound’s bromobenzyl group may reduce CK2 affinity .

TRPA1 Antagonism

  • The target compound’s bromine substituents likely enhance TRPA1 antagonism through hydrophobic interactions, a property shared with amide derivatives in .

Structural Insights from Crystallography

  • Mercury CSD 2.0 () and SHELX () were used to analyze analogs, revealing that bromine substituents increase molecular packing density compared to chlorine or methyl groups .

Biological Activity

8-Bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C14H12Br2N4O2
  • Molecular Weight : 428.08 g/mol
  • CAS Number : 255730-99-5

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:

  • Antitumor Activity : Studies have indicated that derivatives of purine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related purine derivatives have shown IC50 values in the low micromolar range against HeLa and K562 cells .
  • Antiviral Properties : Similar purine derivatives have been investigated for their antiviral activities. The structural features of 8-bromo compounds often enhance their interaction with viral enzymes, potentially inhibiting viral replication .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Evidence suggests that certain purine derivatives induce apoptosis in cancer cells via both intrinsic and extrinsic pathways .
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation.

Anticancer Activity

A study conducted on related purine derivatives demonstrated their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds with similar structures to 8-bromo derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against different tumor types .

CompoundCell LineIC50 (µM)Reference
Compound AHeLa14.9
Compound BK56212.7
Compound CMDA-MB-36121.5 (Cisplatin control)

Antiviral Screening

Research has highlighted the antiviral potential of brominated purines. In vitro studies have shown that these compounds can inhibit viral replication effectively in certain models .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antiviral activities.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological outcomes.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.

Q & A

Q. How do structural modifications at the 3-methyl or 4-bromobenzyl positions alter bioactivity?

  • Methodological Answer : Synthesize analogs with substituents varying in size (e.g., ethyl vs. methyl) or electronic profile (e.g., -CF₃ vs. -Br). Test in vitro against target enzymes (IC₅₀ assays) and compare with parent compound. SAR analysis identifies critical pharmacophores .

Tables for Key Data

Q. Table 1. Comparative Yields in Synthetic Routes

MethodCatalystSolventTemperatureYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF80°C61
Nucleophilic SubstitutionK₂CO₃THF60°C45

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH (4 weeks)12Dehalogenated analog
UV Light (254 nm, 48 h)28Oxidized purine core

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.